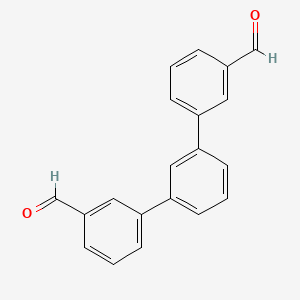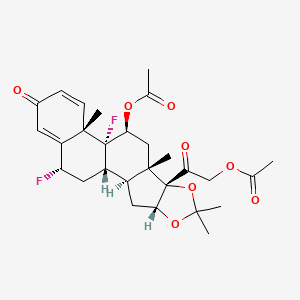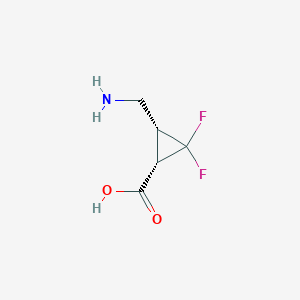![molecular formula C12H5F21O B13410779 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-74-8](/img/structure/B13410779.png)
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated compound that has garnered interest due to its unique chemical properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications but also raise concerns about their environmental persistence and potential health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the fluorination of a suitable precursor. One common method is the telomerization process, where a perfluorinated alkyl iodide reacts with ethylene in the presence of a radical initiator. The resulting product is then subjected to further reactions to introduce the deuterium and carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The use of isotopically labeled precursors is also common in industrial settings to produce the labeled version of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mecanismo De Acción
The mechanism of action of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with various molecular targets. Due to its fluorinated nature, it can interact with lipid membranes, potentially disrupting their structure and function. It may also bind to proteins and enzymes, affecting their activity. The exact pathways and molecular targets are still under investigation, but its stability and resistance to degradation play a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: A labeled compound used in environmental testing and research.
Perfluorooctanoic Acid (PFOA): Another well-known PFAS with similar stability and resistance to degradation.
Perfluorooctanesulfonic Acid (PFOS): Extensively studied for its environmental persistence and toxicity.
Uniqueness
2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and environmental monitoring. Its specific structure also allows for unique interactions with biological systems, making it a valuable compound in various research fields .
Propiedades
Número CAS |
872398-74-8 |
|---|---|
Fórmula molecular |
C12H5F21O |
Peso molecular |
568.13 g/mol |
Nombre IUPAC |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecan-1-ol |
InChI |
InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2/i1+1,2+1D2 |
Clave InChI |
FLXYIZWPNQYPIT-CKAPDXAHSA-N |
SMILES isomérico |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canónico |
C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)



![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

